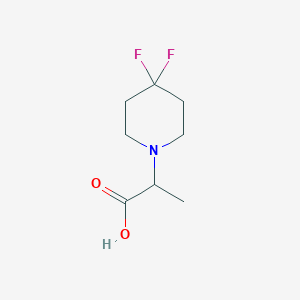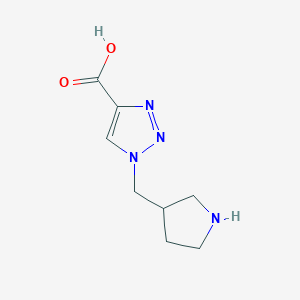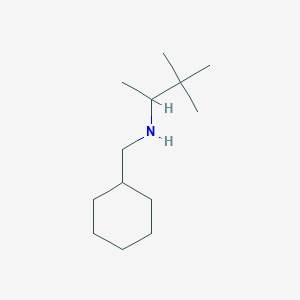
N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine
Vue d'ensemble
Description
N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine is a versatile chemical compound used in various scientific research applications. It is known for its unique structure, which combines a cyclohexylmethyl group with a 3,3-dimethylbutan-2-ylamine moiety. This compound is utilized in organic synthesis, drug development, and as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine typically involves the reaction of cyclohexylmethyl chloride with 3,3-dimethylbutan-2-ylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Amine oxides, ketones, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated, acylated, and sulfonated derivatives.
Applications De Recherche Scientifique
N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Applied in the production of specialty chemicals, polymers, and materials science research.
Mécanisme D'action
The mechanism of action of N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds, coordinate with metal ions, and participate in nucleophilic attacks. These interactions enable it to act as a catalyst, ligand, or intermediate in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethylamine: Lacks the 3,3-dimethylbutan-2-yl group, making it less sterically hindered and less reactive in certain reactions.
3,3-Dimethylbutan-2-ylamine: Lacks the cyclohexylmethyl group, resulting in different reactivity and applications.
N-Methylcyclohexylamine: Contains a methyl group instead of the 3,3-dimethylbutan-2-yl group, leading to variations in steric and electronic properties.
Uniqueness
N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine is unique due to its combination of a bulky cyclohexylmethyl group and a sterically hindered 3,3-dimethylbutan-2-ylamine moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h11-12,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDFJPFTIRWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


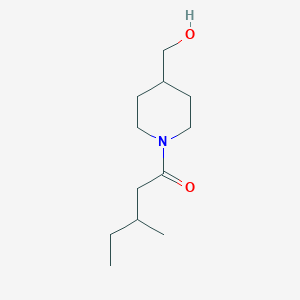
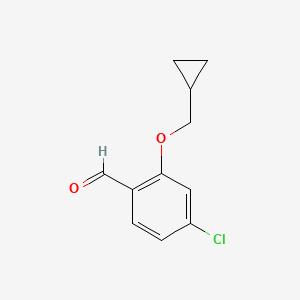
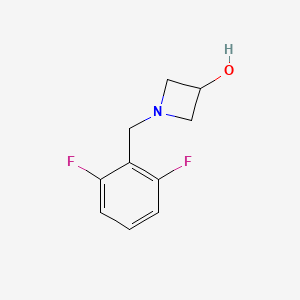
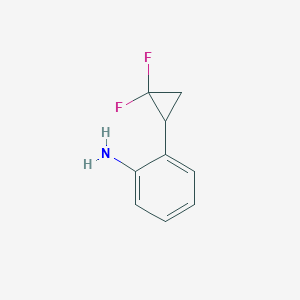

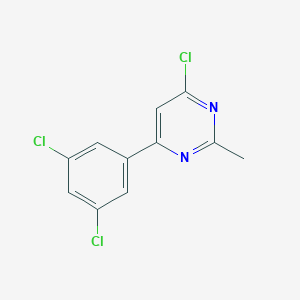
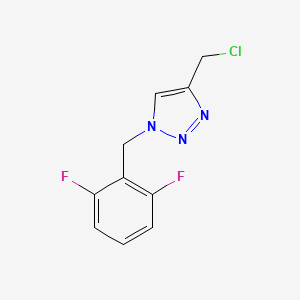
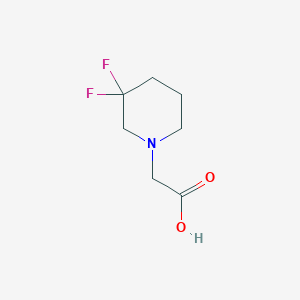
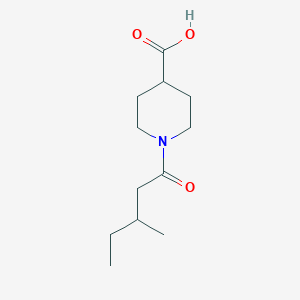
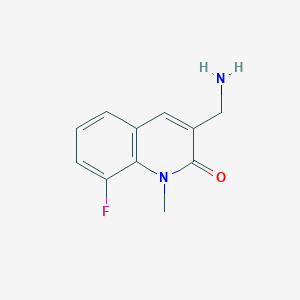
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)

